

literature review of 4-Methoxy-N-methylbenzylamine hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methoxy-N-methylbenzylamine
hydrochloride

Cat. No.: B1318416

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4-Methoxy-N-methylbenzylamine Hydrochloride: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-N-methylbenzylamine hydrochloride is a chemical compound with the formula $C_9H_{14}ClNO$. While its hydrochloride salt form is documented, the majority of available research and data pertains to its free base, 4-Methoxy-N-methylbenzylamine. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, a plausible synthetic route, and its putative biological activity. It is important to note that while there are commercial claims regarding its biological function, a thorough review of publicly accessible scientific literature reveals a lack of in-depth studies and quantitative data to substantiate these claims.

Chemical and Physical Properties

A summary of the key chemical and physical properties for both **4-Methoxy-N-methylbenzylamine hydrochloride** and its free base is presented in Table 1.

Table 1: Chemical and Physical Properties

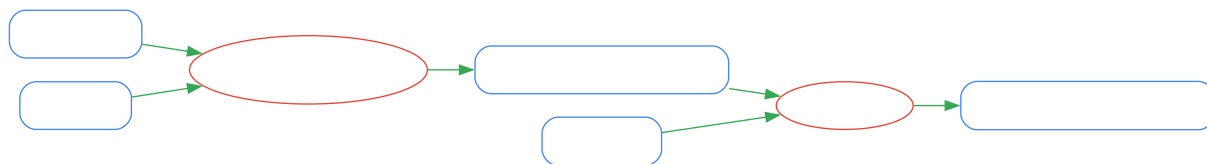
Property	4-Methoxy-N-methylbenzylamine Hydrochloride	4-Methoxy-N-methylbenzylamine (Free Base)	Reference(s)
CAS Number	876-32-4	702-24-9	[1][2]
Molecular Formula	C9H14ClNO	C9H13NO	[2]
Molecular Weight	187.67 g/mol	151.21 g/mol	[2]
Melting Point	176 °C	-	[2]
Boiling Point	-	88 °C	
Density	-	1.008 g/cm ³	[3]
Appearance	-	Colorless to pale yellow liquid	

Synthesis and Preparation

A detailed, peer-reviewed synthesis protocol specifically for **4-Methoxy-N-methylbenzylamine hydrochloride** is not readily available in the scientific literature. However, based on general organic chemistry principles and published methods for analogous compounds, a plausible synthetic workflow can be proposed. The synthesis would likely involve the reductive amination of p-anisaldehyde with methylamine to form the free base, 4-Methoxy-N-methylbenzylamine, followed by its conversion to the hydrochloride salt.

A patent for a similar compound, 4-hydroxy-3-methoxybenzylamine hydrochloride, describes a reduction of an oxime followed by acidification with hydrochloric acid[4]. Another general method involves reacting N-methylbenzamide with methanol[1]. The conversion of a synthesized amine to its hydrochloride salt is a standard procedure, often achieved by dissolving the free base in a suitable solvent and treating it with a solution of hydrogen chloride[5].

Below is a DOT script representation of a proposed two-step synthesis workflow.



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Caption: Proposed synthesis of **4-Methoxy-N-methylbenzylamine hydrochloride**.

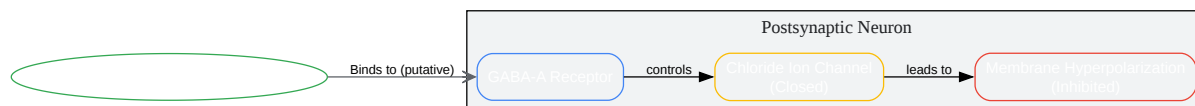
Biological Activity

Commercial sources suggest that 4-Methoxy-N-methylbenzylamine is a high-affinity ligand for the GABA-A receptor, where it is claimed to inhibit chloride ion flow[3]. This mechanism of action would classify it as a GABA-A receptor antagonist or inverse agonist. Furthermore, it has been proposed to have potential therapeutic applications in treating scopolamine-induced amnesia[3].

The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its activation by the endogenous ligand, gamma-aminobutyric acid (GABA), leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

Despite these claims, a comprehensive search of scientific databases (including PubMed, Scopus, and Web of Science) did not yield any peer-reviewed articles that provide quantitative data (e.g., IC₅₀ or K_i values) to confirm the binding affinity or functional activity of 4-Methoxy-N-methylbenzylamine or its hydrochloride salt at the GABA-A receptor. The absence of such data makes it difficult to validate the proposed mechanism of action and therapeutic potential.

The following DOT script illustrates the putative interaction of the compound with the GABA-A receptor, based on the available claims.



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